molecular formula C12H18ClN5O2 B13545636 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate

Cat. No.: B13545636
M. Wt: 299.76 g/mol
InChI Key: HGHQWWUGWMLFKL-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines It features a tert-butyl ester group, a 1,3,5-triazine ring substituted with a chlorine atom, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-1,3,5-triazine with methylamine to form the intermediate 4-chloro-1,3,5-triazin-2-yl(methyl)amine. This intermediate is then reacted with tert-butyl azetidine-1-carboxylate under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The triazine ring and the azetidine moiety are crucial for its activity, as they can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate is unique due to its combination of a triazine ring, azetidine moiety, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H18ClN5O2

Molecular Weight

299.76 g/mol

IUPAC Name

tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azetidine-1-carboxylate

InChI

InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)18-5-8(6-18)17(4)10-15-7-14-9(13)16-10/h7-8H,5-6H2,1-4H3

InChI Key

HGHQWWUGWMLFKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C2=NC(=NC=N2)Cl

Origin of Product

United States

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